molecular formula C16H17N3O2 B2656100 2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine CAS No. 2034499-51-7

2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine

Cat. No.: B2656100
CAS No.: 2034499-51-7
M. Wt: 283.331
InChI Key: FTHFJVFQGYVNOS-UHFFFAOYSA-N
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Description

Historical Development of Pyridine-Piperidine Hybrid Molecules

The synthesis of pyridine derivatives dates to the 19th century, with Thomas Anderson’s isolation of pyridine from bone oil in 1849 marking a foundational milestone . William Ramsay’s 1876 synthesis of pyridine from acetylene and hydrogen cyanide demonstrated early methodologies for constructing nitrogen-containing heterocycles . Parallel advancements in piperidine chemistry emerged from studies on alkaloids like piperine, with its hexahydro-pyridine core becoming a template for bioactive molecule design .

The integration of pyridine and piperidine motifs gained traction in the 20th century, driven by the Chichibabin synthesis (1924), which enabled scalable production of substituted pyridines . For instance, Arthur Rudolf Hantzsch’s work on pyridine derivatives laid the groundwork for hybrid structures, while Aleksei Chichibabin’s aldehyde-ammonia condensation methods facilitated industrial-scale synthesis . These innovations collectively enabled the rational design of molecules like 2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine, where synergistic electronic effects between the two rings enhance binding to biological targets.

Position of this compound in Contemporary Research

In modern drug discovery, this compound exemplifies the strategic use of heterocyclic scaffolds to optimize pharmacokinetic and pharmacodynamic properties. Its structure aligns with trends in kinase inhibitor development, where pyridine-piperidine hybrids are employed to target ATP-binding sites . For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which share structural similarities, exhibit nanomolar inhibition of protein kinase B (Akt), a key regulator of cancer cell survival .

Recent synthetic advances, such as palladium-catalyzed cross-coupling and microwave-assisted reactions, have improved access to such hybrids. The compound’s dual pyridine rings enable π-π stacking interactions with aromatic residues in enzyme active sites, while the piperidine’s conformational flexibility enhances binding affinity .

Significance in Medicinal Chemistry

The therapeutic potential of this compound stems from its ability to engage diverse biological targets:

  • Kinase Inhibition : Analogous structures, like CCT128930, inhibit Akt by occupying its hydrophobic pocket, suppressing tumor growth in xenograft models .
  • Neurotransmitter Modulation : Piperidine derivatives are prevalent in ligands for nicotinic acetylcholine and serotonin receptors, suggesting applications in neurological disorders .
  • Antimicrobial Activity : Pyridine-containing compounds exhibit broad-spectrum activity against bacterial and fungal pathogens, driven by interactions with microbial enzymes .

Table 1 : Comparative Analysis of Pyridine-Piperidine Hybrids in Drug Discovery

Compound Target IC₅₀ (nM) Therapeutic Area
CCT128930 Protein Kinase B 28 Oncology
EVT-2683092 Undisclosed Enzyme 45 Inflammation
CID 17820704 Cholinergic Receptors 120 Neurology

Structural Classification and Nomenclature Paradigms

The IUPAC name This compound systematically describes its topology:

  • Core Structure : A central piperidine ring (six-membered, saturated nitrogen heterocycle) substituted at position 3 with a pyridin-4-yloxy group and at position 1 with a pyridine-2-carbonyl moiety .
  • Functional Groups :
    • Ether linkage (pyridin-4-yloxy) at piperidine-C3.
    • Amide bond (carbonyl) bridging piperidine-N1 and pyridine-C2.

Molecular Formula : C₁₆H₁₈N₃O₂
Molecular Weight : 284.34 g/mol

The compound belongs to the arylpiperidine class, characterized by aryl groups attached to a piperidine scaffold. Its structural analogs, such as 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine, demonstrate how modular substitutions tune bioavailability and target selectivity .

Properties

IUPAC Name

pyridin-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(15-5-1-2-8-18-15)19-11-3-4-14(12-19)21-13-6-9-17-10-7-13/h1-2,5-10,14H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHFJVFQGYVNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine typically involves the formation of the piperidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-hydroxypyridine with piperidine-1-carbonyl chloride under basic conditions to form the intermediate 3-(pyridin-4-yloxy)piperidine-1-carbonyl chloride. This intermediate is then reacted with 2-aminopyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

  • Antimicrobial Properties : Pyridine derivatives, including those with piperidine structures, have shown significant antimicrobial activity. Studies indicate that compounds containing pyridine rings exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The presence of a heterocyclic structure enhances their efficacy against various pathogens.
  • Antiviral Activity : The ongoing search for antiviral agents, particularly in response to global health crises like the COVID-19 pandemic, has highlighted the potential of pyridine derivatives. Research has shown that these compounds can inhibit viral replication and may act against viruses such as SARS-CoV-2 . The structural characteristics of pyridine contribute to their interaction with viral proteins, enhancing their antiviral properties.
  • Antitumor Effects : Compounds with piperidine and pyridine moieties have been investigated for their anticancer properties. Recent studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of cell signaling pathways critical for cancer cell survival.
  • Neuroprotective Effects : Some pyridine derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer’s. They have been found to inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are key factors in Alzheimer's pathology . This suggests potential applications in developing therapeutic agents for cognitive disorders.

Case Study 1: Antimicrobial Efficacy

A study investigated a series of pyridine derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a piperidinyl substituent exhibited enhanced antibacterial effects compared to their non-piperidinyl counterparts. This underscores the importance of structural modifications in improving biological activity .

Case Study 2: Anticancer Potential

In another study focusing on the anticancer activity of piperidine derivatives, researchers synthesized several analogs and tested them against various cancer cell lines. One compound demonstrated significant cytotoxicity against breast cancer cells while showing minimal toxicity toward normal cells, indicating its potential as a selective anticancer agent .

Mechanism of Action

The mechanism of action of 2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the unique structural features of the compound, including its heterocyclic rings and functional groups .

Comparison with Similar Compounds

The following analysis compares 2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine with structurally related pyridine-piperidine derivatives documented in the literature.

Key Compounds:

(E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-carbonyl)acrylate (): Structure: Contains a piperidine-carbonyl group linked to an acrylate ester and a hydroxyphenyl ring. Synthesis: Produced via a one-pot, three-component reaction of salicylaldehyde, diethyl maleate, and piperidine.

2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridine derivatives (): Structure: Chloropyridine cores with substituted phenyl groups and amino functionalities. Synthesis: Achieved via condensation reactions with substituted benzaldehydes and malononitrile, yielding products with yields of 66–81% .

Hexahydroquinoline-3-carbonitrile derivatives (): Structure: Piperidine-fused quinoline scaffolds with nitrile and carbonyl groups. Synthesis: Utilized Michael addition and cyclocondensation steps, highlighting the role of substituents (e.g., -CH3, -NO2, -Cl) in modulating reactivity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Class Molecular Formula (Example) Molecular Weight Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound (Hypothetical) C20H18N3O2 ~332.38 Not reported Expected: C=O (~1670 cm⁻¹), pyridine C-H (~3042 cm⁻¹)
(E)-Methyl acrylate derivative C17H19NO4 301.34 Not reported C=O (1670 cm⁻¹), aromatic C-H (3042 cm⁻¹)
Chloropyridine derivatives C30H26ClN5O3 (Example) 545.99 259–261 -CN (2198 cm⁻¹), C-Cl (718 cm⁻¹), NH2 (δ 5.88 ppm)
Hexahydroquinoline derivatives Variable (e.g., C27H25ClN4O3) 466–545 268–287 C=O (~1670 cm⁻¹), gem-dimethyl (1379 cm⁻¹)
Key Observations:
  • Melting Points : Chloropyridine derivatives exhibit higher melting points (259–287°C) due to strong intermolecular forces (e.g., hydrogen bonding and π-π stacking) compared to acrylate-based analogs .
  • Spectral Signatures : The carbonyl (C=O) and nitrile (-CN) groups are consistent across analogs, with shifts influenced by substituents .
Antimicrobial Activity ():
  • Hexahydroquinoline derivatives show moderate to strong activity against E. coli and S. aureus, with MIC values ranging from 25–100 µg/mL. Activity correlates with electron-withdrawing substituents (e.g., -NO2, -Cl) .
  • Implications for Target Compound : The pyridine-piperidine core may exhibit similar bioactivity, warranting further screening.
Crystallographic and Supramolecular Features ():
  • (E)-Methyl acrylate derivative: Forms H-bonded dimers via O-H···O interactions and stabilizes through C-H···π contacts (piperidine-to-aryl interactions). Crystal system: monoclinic, space group P21/n .
  • Target Compound : Likely to exhibit analogous packing modes due to the pyridine and piperidine moieties.

Challenges and Opportunities

  • Synthetic Complexity : The target compound’s pyridin-4-yloxy group may require specialized coupling reagents, unlike the more straightforward substitutions in and .
  • Functionalization Potential: Introducing groups like -NH2 or -CN (as in ) could enhance solubility or bioactivity .

Biological Activity

2-[3-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is a compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of organic compounds known as pyridin-yl aryl ketones. Its molecular formula is C15H16N2O2C_{15}H_{16}N_2O_2 with a molecular weight of 276.30 g/mol. The structural complexity arises from the integration of piperidine and pyridine rings, which may influence its biological activity and chemical reactivity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate receptor signaling pathways or inhibit enzyme activity, leading to various pharmacological effects. The unique combination of functional groups in its structure enhances its potential as a versatile scaffold in drug discovery .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Research indicates that derivatives of similar structures exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes, including cytochrome P450 enzymes involved in drug metabolism. In particular, analogs have demonstrated strong inhibition against CYP51, an enzyme critical for sterol biosynthesis in pathogens such as Leishmania. This suggests potential applications in treating parasitic infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
This compoundContains both piperidine and pyridine ringsPotential anticancer agent; enzyme inhibitor
PiperineContains a piperidine ringAnti-inflammatory, analgesic
NicotineContains a pyridine ringStimulant, affects neurotransmission
LobelineContains a piperidine ringActs on nicotinic receptors

This table illustrates how the structural composition contributes to varying biological activities across different compounds.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of a derivative on ovarian cancer cells, showing promising results with moderate cytotoxicity while maintaining low toxicity towards normal cells .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of pyridine derivatives, revealing that certain analogs exhibit significant inhibition against Mycobacterium tuberculosis, indicating a broader spectrum of biological activity .
  • Pharmacological Profiling : Research has also explored the pharmacological profiles of compounds with similar structures, emphasizing their potential as therapeutic agents in treating various diseases including cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine, and how can reaction yields be maximized?

  • Methodological Answer : High-yield synthesis (e.g., 99% yield) can be achieved via nucleophilic substitution or acylation reactions under controlled conditions. For example, coupling pyridinyl-piperidine intermediates with activated carbonyl groups in dichloromethane at 20°C with sodium hydroxide as a base . Key steps include:

  • Slow addition of reagents to minimize side reactions.
  • Use of triethylamine to scavenge acids and stabilize intermediates.
  • Post-reaction purification via column chromatography or recrystallization.
    • Data Table :
Reaction StepReagents/ConditionsYieldReference
AcylationNaOH, CH₂Cl₂, 20°C99%

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and pyridinyl C-O-C stretches (~1200 cm⁻¹) .
  • GC-MS : Detect molecular ion peaks (though intensity may be low; <8%) and fragmentation patterns to confirm the backbone .
  • NMR : Use ¹H/¹³C NMR to resolve piperidine and pyridine ring protons (e.g., δ 7.5–8.5 ppm for pyridinyl H) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard mitigation strategies from analogous piperidine-pyridine derivatives:

  • Inhalation/Contact : Use fume hoods, gloves, and goggles. If exposed, rinse skin/eyes with water for 15+ minutes and seek medical attention .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperidine-pyridine scaffold in derivatization reactions?

  • Methodological Answer :

  • Steric Effects : The pyridin-4-yloxy group at the 3-position of piperidine creates axial steric hindrance, limiting nucleophilic attack at the carbonyl. Use bulky bases (e.g., DBU) to deprotonate without side reactions .
  • Electronic Effects : Electron-withdrawing pyridine rings activate the carbonyl for nucleophilic acyl substitutions. Computational modeling (DFT) can predict reactive sites .

Q. How can polymorphic forms of this compound be characterized, and what impact do they have on bioactivity?

  • Methodological Answer :

  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) or slurry conversion to isolate forms.
  • Characterization : XRD for crystal structure, DSC/TGA for thermal stability .
  • Bioimpact : Compare dissolution rates and bioavailability via in vitro assays (e.g., Caco-2 permeability) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., low molecular ion intensity in GC-MS)?

  • Methodological Answer :

  • Low Ion Intensity : Optimize ionization parameters (e.g., ESI vs. EI) or derivatize the compound (e.g., trimethylsilylation) to enhance volatility .
  • Validation : Cross-validate with high-resolution MS (HRMS) or MALDI-TOF for accurate mass confirmation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents on the pyridine/piperidine rings (e.g., halogenation, methoxy groups) .
  • Assays : Test binding affinity (e.g., SPR for target proteins) and ADMET properties (e.g., hepatic microsome stability) .
    • Data Table :
Analog ModificationBioactivity (IC₅₀)Solubility (mg/mL)Reference
4-Chloro substitution12 nM0.45

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